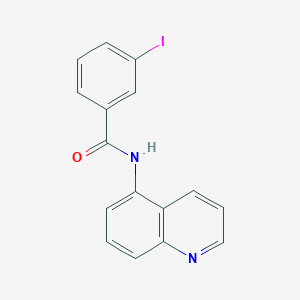![molecular formula C15H16ClN3O2 B509454 {3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine CAS No. 757206-87-4](/img/structure/B509454.png)
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine” is an organic compound . It belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine”, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine” is C15H16ClN3O2 . Its molecular weight is 305.76 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of derivatives related to "{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine". These compounds are synthesized through various chemical reactions and characterized using techniques such as NMR, IR, and mass spectrometry. For example, Kumar et al. (2017) synthesized a series of novel derivatives aiming to explore their pharmacological potentials, including antidepressant and antianxiety activities, through chemical modifications of the furoyl and piperazine moieties (Kumar et al., 2017). Similarly, Abbasi et al. (2017) targeted 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their therapeutic potential, revealing significant enzyme inhibitory activity and antimicrobial effects (Abbasi et al., 2017).
Anticancer and Antimicrobial Activities
Research has also been directed towards evaluating the anticancer and antimicrobial activities of these compounds. Yurttaş et al. (2014) synthesized 1,2,4-triazine derivatives bearing the piperazine amide moiety and investigated their potential anticancer activities against breast cancer cells, finding some derivatives to show promising antiproliferative effects (Yurttaş et al., 2014). Hussain et al. (2018) synthesized and evaluated 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted)propanamides for their antibacterial activity, demonstrating significant potency against various bacterial strains with mild cytotoxicity (Hussain et al., 2018).
Enzyme Inhibition and Neuroleptic Activity
Some derivatives have been evaluated for their enzyme inhibition properties and potential neuroleptic (antipsychotic) activity. Abbasi et al. (2020) explored benzamide derivatives bearing heterocyclic furan and piperazine ring structures for butyrylcholinesterase enzyme inhibition, identifying compounds with considerable inhibitory effects (Abbasi et al., 2020). In another study, Hino et al. (1988) synthesized 3-phenyl-2-piperazinyl-5H-1-benzazepines, evaluating their potential neuroleptic activity, and found certain derivatives to exhibit neuroleptic-like effects, suggesting their usefulness as novel neuroleptics (Hino et al., 1988).
Eigenschaften
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABUUVCNHRWWHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B509386.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)


![3,4-dimethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509422.png)
![3-chloro-N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B509445.png)
![6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B509462.png)
![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)
![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509469.png)
![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)
![Methyl 3-[(3,5-dimethoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509472.png)
![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)
![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)
![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)